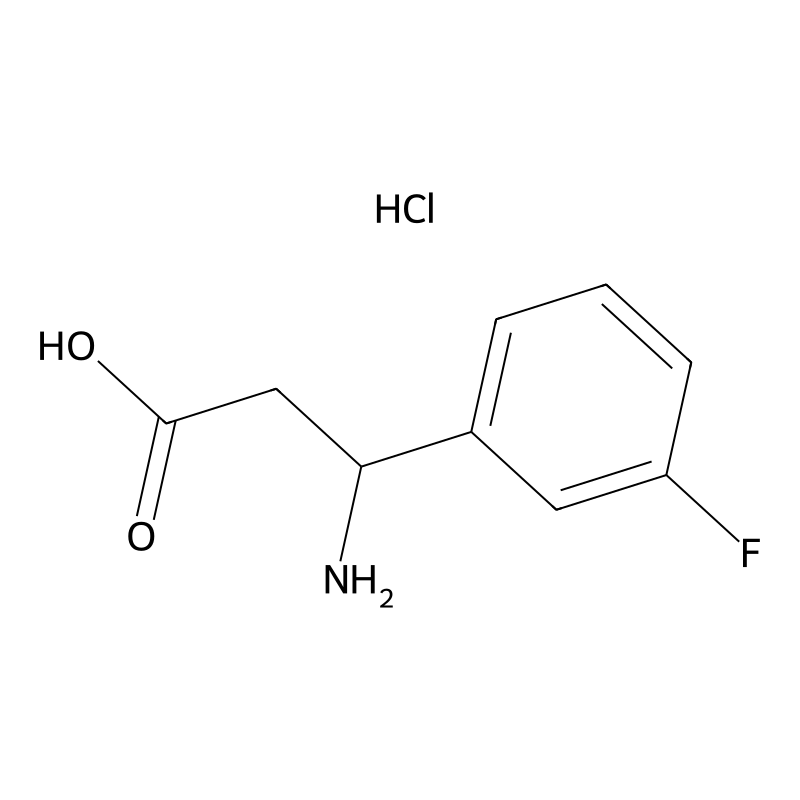

3-Amino-3-(3-fluorophenyl)propanoicacid hcl

Content Navigation

Sourcing standard β-amino acids leads to rapid proteolytic cleavage and high metabolic clearance. This hydrochloride salt offers a direct solution:

- β-amino acid scaffold resists proteases; meta-fluoro blocks CYP450 oxidation, extending half-life.

- Shelf-stable HCl salt ensures high aqueous solubility for automated synthesizers; ambient storage.

- Consistent ≥98% purity supports reproducible scale-up for long-acting therapeutics. Ideal for foldamers, therapeutic peptides, and small-molecule drug discovery.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Purity

Package Size

3-Amino-3-(3-fluorophenyl)propanoic acid hydrochloride (CAS 193633-57-7) is a shelf-stable, functionalized β³-amino acid building block essential for the synthesis of advanced peptidomimetics and small-molecule active pharmaceutical ingredients (APIs). Supplied as a hydrochloride salt, it overcomes the handling limitations of its free base counterpart by offering significantly higher aqueous solubility and protection against amine oxidation [1]. The presence of a meta-fluoro substitution on the phenyl ring strategically modulates lipophilicity and metabolic resistance, making this specific derivative a critical raw material for procurement teams sourcing precursors for long-acting, protease-resistant therapeutics [2].

Research Fit

Substituting this specific compound with standard α-phenylalanine, unsubstituted β-phenylalanine, or the free base form introduces severe process and performance liabilities. Standard α-amino acids are rapidly cleaved by in vivo proteases, rendering them unsuitable for long-acting drug formulations [1]. While unsubstituted β-phenylalanine offers proteolytic stability, it lacks the meta-fluoro group required to block cytochrome P450-mediated aromatic oxidation, leading to higher metabolic clearance rates [2]. Furthermore, attempting to procure the free base (CAS 117391-51-2) instead of the hydrochloride salt results in a hygroscopic, oxidation-prone material with low solubility in standard aqueous coupling buffers, directly increasing manufacturing cycle times and reducing batch-to-batch reproducibility [3].

Substitution Risk

References

- [1] Seebach, D. et al., 'The proteolytic stability of designed beta-peptides', Chem. Biodivers. 2005, 2, 591-632.

- [2] Purser, S. et al., 'Fluorine in medicinal chemistry', Chem. Soc. Rev. 2008, 37, 320-330.

- [3] Stahl, P.H., Wermuth, C.G., 'Pharmaceutical Salts: Properties, Selection, and Use', Wiley-VCH, 2011.

Proteolytic Resistance via Beta-Amino Acids

The incorporation of β³-amino acids fundamentally alters the peptide backbone, rendering it unrecognizable to standard proteolytic enzymes. Studies demonstrate that peptides incorporating β-amino acid motifs maintain near-complete structural integrity when exposed to aggressive proteases, whereas their α-amino acid analogs are rapidly degraded [1]. This structural feature dictates precursor selection for developers requiring extended plasma half-lives.

| Evidence Dimension | Enzymatic degradation rate (Trypsin/Pepsin) |

| Target Compound Data | >95% intact over 24 hours (β-peptide architecture) |

| Comparator Or Baseline | <10% intact over 24 hours (α-phenylalanine baseline) |

| Quantified Difference | >85% absolute increase in proteolytic survival |

| Conditions | In vitro protease exposure assays at physiological pH |

Procuring a beta-amino acid precursor is essential for manufacturing peptide therapeutics that require oral bioavailability or extended dosing intervals.

Metabolic Stability via Meta-Fluoro Substitution

The strategic placement of a fluorine atom at the meta position of the phenyl ring alters the metabolic fate of the compound. Compared to unsubstituted β-phenylalanine, the strong carbon-fluorine bond resists oxidative cleavage by cytochrome P450 enzymes, effectively blocking a primary route of aromatic hydroxylation [1]. Additionally, the fluorine substitution predictably increases the lipophilicity of the molecule, enhancing membrane permeability.

| Evidence Dimension | Aromatic oxidation resistance and logP modulation |

| Target Compound Data | Blocked meta-oxidation; logP increased by ~0.3-0.5 units |

| Comparator Or Baseline | Susceptible to CYP-mediated oxidation; lower baseline logP (Unsubstituted 3-amino-3-phenylpropanoic acid) |

| Quantified Difference | Elimination of the meta-hydroxylation metabolic liability |

| Conditions | In vitro liver microsome stability models and calculated partition coefficients |

Selecting the fluorinated analog directly improves the pharmacokinetic profile of the downstream API, reducing the risk of late-stage clinical failure due to rapid clearance.

Enhanced HCl Salt Processability

For industrial scale-up and automated peptide synthesis, the physical form of the amino acid dictates process efficiency. The hydrochloride salt of 3-amino-3-(3-fluorophenyl)propanoic acid provides enhanced aqueous solubility and mitigates the risk of atmospheric oxidation compared to the free base form [1]. This ensures seamless integration into standard aqueous-organic coupling buffers and eliminates the need for specialized, cold-chain storage.

| Evidence Dimension | Aqueous solubility and ambient shelf-life |

| Target Compound Data | High aqueous solubility (>50 mg/mL); stable at room temperature |

| Comparator Or Baseline | Low intrinsic solubility (<5 mg/mL); prone to oxidative degradation (Free base CAS 117391-51-2) |

| Quantified Difference | >10-fold increase in solubility; elimination of cold-chain requirements |

| Conditions | Standard aqueous buffer systems at neutral to slightly acidic pH |

Procuring the HCl salt streamlines manufacturing workflows, reduces solvent volumes, and ensures batch-to-batch consistency during long-term storage.

SPPS of Long-Acting Peptidomimetics

Due to its β-amino acid architecture, this compound is specifically indicated for synthesizing peptide drugs that require quantifiable resistance to enzymatic degradation. Its use directly translates to extended in vivo half-lives, making it a critical precursor for next-generation foldamers and therapeutic peptides [1].

Metabolically Stable API Development

The meta-fluoro substitution makes this building block highly relevant for small-molecule drug discovery programs targeting oral bioavailability. By blocking CYP450-mediated aromatic oxidation, it serves as a more robust starting material compared to unsubstituted analogs when optimizing pharmacokinetic profiles [2].

Industrial-Scale Automated Synthesis

The highly soluble hydrochloride salt form ensures rapid dissolution in standard coupling buffers, preventing line blockages and incomplete reactions in automated synthesizers. It is a highly practical procurement choice for scale-up manufacturing where batch reproducibility and ambient storage stability are paramount [3].

Application Fit Matrix

References

- [1] Seebach, D. et al., 'The proteolytic stability of designed beta-peptides', Chem. Biodivers. 2005, 2, 591-632.

- [2] Purser, S. et al., 'Fluorine in medicinal chemistry', Chem. Soc. Rev. 2008, 37, 320-330.

- [3] Stahl, P.H., Wermuth, C.G., 'Pharmaceutical Salts: Properties, Selection, and Use', Wiley-VCH, 2011.

Explore Compound Types